3-Bromodibenzothiophene 5,5-Dioxide
Overview
Description
3-Bromodibenzothiophene S,S-dioxide is a chemical compound with the molecular formula C12H7BrO2S. It is a brominated derivative of dibenzothiophene S,S-dioxide, characterized by the presence of a bromine atom at the third position of the dibenzothiophene ring system. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromodibenzothiophene 5,5-Dioxide typically involves the bromination of dibenzothiophene S,S-dioxide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Bromodibenzothiophene S,S-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted dibenzothiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Scientific Research Applications
3-Bromodibenzothiophene S,S-dioxide has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Material Science: It is employed in the fabrication of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Bromodibenzothiophene 5,5-Dioxide involves its interaction with molecular targets through its bromine and sulfone functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo these reactions makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Dibenzothiophene S,S-Dioxide: The parent compound without the bromine substitution.
2,8-Dibromo-dibenzothiophene S,S-Dioxide: A derivative with bromine atoms at the second and eighth positions.
Uniqueness: 3-Bromodibenzothiophene S,S-dioxide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications and material science .
Properties
IUPAC Name |
3-bromodibenzothiophene 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCPNQYOKMDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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